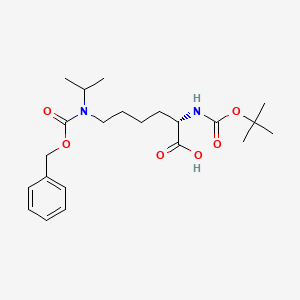

Boc-L-lys(ipr,Z)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-L-lys(ipr,Z)-OH: is a derivative of lysine, an essential amino acid. The compound is protected with a tert-butoxycarbonyl (Boc) group at the amino terminus and an isopropyl (ipr) group at the side chain. The “Z” likely refers to a specific stereochemistry or protecting group at the side chain. This compound is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-lys(ipr,Z)-OH typically involves the following steps:

Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Protection of the side chain: The side chain amino group is protected using an isopropyl group, which can be introduced through various methods, including alkylation.

Purification: The protected lysine derivative is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Boc-L-lys(ipr,Z)-OH: undergoes several types of reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: Introduction of various functional groups at the side chain.

Common Reagents and Conditions

Trifluoroacetic acid: Used for deprotection of the Boc group.

Dicyclohexylcarbodiimide: Used for peptide coupling reactions.

Isopropyl halides: Used for side chain protection.

Major Products Formed

Deprotected lysine derivatives: Formed after removal of the Boc group.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Boc-L-lys(ipr,Z)-OH: is widely used in scientific research, including:

Peptide Synthesis: As a protected lysine derivative, it is used in the synthesis of peptides and proteins.

Bioconjugation: Used in the modification of biomolecules for various applications in biology and medicine.

Drug Development: Utilized in the design and synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of Boc-L-lys(ipr,Z)-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during peptide bond formation. The isopropyl group protects the side chain, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Boc-L-lys(ipr,Z)-OH: can be compared with other protected lysine derivatives, such as:

Boc-L-lys(Z)-OH: Similar but without the isopropyl group.

Fmoc-L-lys(ipr,Z)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) at the amino terminus.

Cbz-L-lys(ipr,Z)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection.

Each of these compounds has unique properties and applications, with This compound being particularly useful for its stability and ease of deprotection.

Biological Activity

Boc-L-lys(ipr,Z)-OH, also known as N-α-Boc-N-δ-isopropyl-L-lysine, is a derivative of lysine that has garnered attention in the field of peptide synthesis and biological research. This compound is characterized by its protective Boc (tert-butyloxycarbonyl) group at the α-amino group and an isopropyl group at the δ-position of the lysine side chain. The following sections delve into its synthesis, biological activities, and applications.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine groups and the introduction of the isopropyl group. This process can be summarized as follows:

- Protection of Amino Groups : The α-amino group is protected using Boc anhydride to avoid unwanted reactions during subsequent steps.

- Introduction of Isopropyl Group : The δ-amino group is modified to introduce the isopropyl substituent, often through alkylation methods.

- Deprotection : After the desired modifications, the Boc group can be removed under acidic conditions to yield the final product.

This compound exhibits various biological activities primarily due to its structural similarity to natural lysine. It can participate in peptide bond formation, making it a valuable building block in peptide synthesis for therapeutic agents.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives of lysine, including this compound, possess antimicrobial properties. A study demonstrated that such compounds could inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

- Peptide Synthesis : this compound has been utilized in the solid-phase peptide synthesis (SPPS) technique. Its incorporation into peptides enhances stability and bioactivity, particularly in therapeutic peptides like GnRH antagonists .

- Enzymatic Inhibition : Some studies have explored the role of lysine derivatives in inhibiting enzymes involved in metabolic pathways. For instance, compounds similar to this compound have been shown to inhibit citrate synthase, impacting energy metabolism in cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | , |

| Peptide Synthesis | Used as a building block in SPPS | , |

| Enzymatic Inhibition | Inhibits citrate synthase |

Safety and Toxicity

While this compound shows promising biological activities, it is crucial to consider its safety profile. Studies assessing toxicity have indicated that while many lysine derivatives are well-tolerated, specific formulations may exhibit cytotoxic effects at high concentrations . Therefore, thorough toxicity evaluations are essential before clinical applications.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKUYJJYHUAJP-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.